molecular formula C18H19N3O5S B2481845 N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 926032-69-1

N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide

Cat. No. B2481845
CAS RN: 926032-69-1
M. Wt: 389.43
InChI Key: XUMUZTIOSJYAGD-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound’s sulfamoyl group and benzoxazepin moiety may contribute to its antimicrobial potential. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Further studies are needed to elucidate its mechanism of action and optimize its activity .

Anticancer Properties

Indole derivatives, including this compound, have been explored for their potential in cancer treatment. The benzoxazepin ring system could play a crucial role in inhibiting cancer cell growth. Investigating its effects on specific cancer types and understanding its interactions with cellular pathways are essential .

Anti-HIV Activity

Indole derivatives have been studied as potential anti-HIV agents. The compound’s unique structure may interact with viral enzymes or receptors, making it a candidate for further investigation. Molecular docking studies can provide insights into its binding affinity and potential therapeutic use .

Antitubercular Activity

Compounds containing the benzoxazepin scaffold have shown promise against Mycobacterium tuberculosis. Researchers have evaluated their antimycobacterial activity, including the compound . Identifying the most active derivatives and understanding their mode of action can contribute to antitubercular drug development .

Synthetic Methodology

Given the importance of indole derivatives, novel synthetic methods are of interest. Researchers have explored various routes to construct indoles, including those found in natural products. Investigating efficient and scalable synthetic pathways can enhance access to this compound and related analogs .

Biological Significance

Indoles play a vital role in cell biology, and their derivatives exhibit diverse biological properties. Understanding the compound’s impact on cellular processes, signaling pathways, and gene expression can provide valuable insights into its potential therapeutic applications .

properties

IUPAC Name

N-[3-methyl-4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-9-13(20-12(2)22)4-6-17(11)27(24,25)21-14-3-5-16-15(10-14)18(23)19-7-8-26-16/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMUZTIOSJYAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide

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